molecular formula C27H26ClF3N6O6S B11084666 1-[(4-Chlorophenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine

1-[(4-Chlorophenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine

Cat. No.: B11084666
M. Wt: 655.0 g/mol
InChI Key: BWPWBBNYOPCGKN-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)SULFONYL]-4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, sulfonyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)SULFONYL]-4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazine core: This can be achieved through the reaction of piperazine with appropriate halogenated aromatic compounds under basic conditions.

    Introduction of the nitro groups: Nitration reactions using concentrated nitric acid and sulfuric acid are employed to introduce nitro groups onto the aromatic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)SULFONYL]-4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or a mixture of nitric and sulfuric acids for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions would introduce new functional groups onto the aromatic rings.

Scientific Research Applications

1-[(4-CHLOROPHENYL)SULFONYL]-4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)SULFONYL]-4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups may play a role in its reactivity and binding affinity to certain proteins or enzymes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-CHLOROPHENYL)SULFONYL]-4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H26ClF3N6O6S

Molecular Weight

655.0 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[4-nitro-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]phenyl]piperazine

InChI

InChI=1S/C27H26ClF3N6O6S/c28-20-2-5-22(6-3-20)44(42,43)35-15-13-32(14-16-35)21-4-8-24(36(38)39)25(18-21)34-11-9-33(10-12-34)23-7-1-19(27(29,30)31)17-26(23)37(40)41/h1-8,17-18H,9-16H2

InChI Key

BWPWBBNYOPCGKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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